luteolin 3'-O-glucuronide

Description

Structure

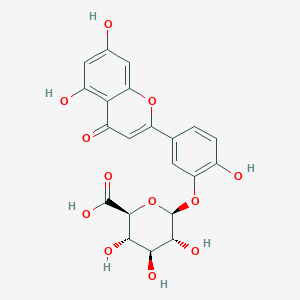

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOFZOKGCYYUER-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53527-42-7 | |

| Record name | Luteolin 3'-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUTEOLIN 3'-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T6AU6J856 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of luteolin 3'-O-glucuronide

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of Luteolin 3'-O-glucuronide. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the molecule's structural characteristics, presents key quantitative data, outlines relevant experimental protocols, and visualizes its role in cellular signaling.

Chemical Structure and Nomenclature

This compound is a significant metabolite of luteolin, a common flavonoid found in a variety of plants, including rosemary (Rosmarinus officinalis), celery, and green peppers.[1][2][3][4] Structurally, it is classified as a luteolin glucosiduronic acid.[5][6] The molecule consists of the flavonoid luteolin (3',4',5,7-tetrahydroxyflavone) linked to a β-D-glucosiduronic acid residue.[5]

The linkage occurs at the 3'-position of luteolin's B-ring through an O-glycosidic bond.[7][8] The core luteolin structure features a C6-C3-C6 backbone, comprising two phenyl rings (A and B) and a heterocyclic pyrone ring (C).[9] The attachment of the polar glucuronic acid moiety significantly increases the water solubility of the parent luteolin molecule, facilitating its distribution and excretion in biological systems.

The formal IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[5]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Quantitative Data

The key quantitative and physicochemical properties of this compound are summarized below. This data is essential for its identification, quantification, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₈O₁₂ | [1][5][10] |

| Molecular Weight | 462.36 g/mol (462.4 g/mol also reported) | [1][2][5] |

| CAS Number | 53527-42-7 | [1][2][5] |

| Appearance | Light yellow to yellow solid/powder | [1][2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [5] |

| Synonyms | Luteolin 3'-glucuronide, this compound, CHEBI:75726 | [5] |

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound, including its isolation and analysis.

Isolation from Natural Sources

This compound can be isolated from various plant sources, notably from the leaves of Rosmarinus officinalis.[2] A general bioassay-guided fractionation approach is typically employed.

Protocol Outline: Isolation from Rosmarinus officinalis

-

Extraction: Dried and powdered leaves are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound typically concentrate in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Purification: The target-containing fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography: Initial separation is performed on a silica gel or Sephadex LH-20 column, eluting with a gradient solvent system (e.g., chloroform-methanol or methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a preparative HPLC system, often with a C18 column and a mobile phase gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape).

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, primarily High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to establish the complete chemical structure and the position of the glucuronide linkage.[2]

Analytical Quantification

The analysis of this compound in biological matrices (e.g., plasma, bile) is critical for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Protocol Outline: LC-MS/MS Analysis in Rat Plasma

-

Sample Preparation: Plasma samples are subjected to protein precipitation by adding a threefold volume of cold acetonitrile. After vortexing and centrifugation, the supernatant is collected and evaporated to dryness. The residue is reconstituted in the initial mobile phase for injection.

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient is run over approximately 10-15 minutes to separate the analyte from endogenous matrix components.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion-to-product ion transition for this compound (e.g., m/z 461.1 → m/z 285.0, corresponding to the loss of the glucuronic acid moiety).

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.[11]

Biological Activity and Signaling Pathway

Luteolin and its metabolites, including this compound, are recognized for their potent anti-inflammatory properties.[3][9][12] These effects are mediated through the modulation of key cellular signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[3][9]

Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[4][12]

This compound, as an active metabolite of luteolin, contributes to the inhibition of this pathway, likely by suppressing the activation of the IKK complex and subsequent IκBα degradation. This prevents NF-κB nuclear translocation, thereby downregulating the expression of inflammatory mediators.[9]

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Luteolin-3-O-beta-D-glucuronide | CAS:53527-42-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Luteolin-3-O-beta-D-glucuronide | CAS#:53527-42-7 | Chemsrc [chemsrc.com]

- 7. Showing Compound Luteolin 7-glucoside 3'-glucuronide (FDB001677) - FooDB [foodb.ca]

- 8. Human Metabolome Database: Showing metabocard for Luteolin 3'-glucuronide (HMDB0240540) [hmdb.ca]

- 9. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]

- 10. Luteolin 3'-glucuronide [chemicalbook.com]

- 11. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Luteolin 3'-O-glucuronide: A Comprehensive Technical Guide to its Natural Sources in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a ubiquitous flavone found throughout the plant kingdom, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. In planta, luteolin often exists in its glycosidic forms, which can influence its bioavailability and metabolic fate. Among these, luteolin 3'-O-glucuronide represents a key metabolite and a naturally occurring conjugate in various plant species. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Plant Sources of this compound

This compound has been identified as a significant flavonoid constituent in several medicinal and culinary plants, primarily within the Lamiaceae family. The principal plant sources include:

-

Lemon Balm (Melissa officinalis) : This perennial herb is a well-documented source of this compound, where it is considered a major flavonoid component[1][2].

-

Sage (Salvia officinalis) : Common sage is another prominent source of this compound[2].

-

Rosemary (Rosmarinus officinalis) : The leaves of rosemary have been shown to contain this compound and its acetylated derivatives[3][4][5].

While direct quantification of this compound in all these species is not extensively reported, studies on closely related species provide valuable insights into its potential concentration.

Quantitative Data

Precise quantitative data for this compound in its primary plant sources remains an area of active research. However, analysis of a closely related species, Greek Sage (Salvia fruticosa), provides a quantitative range for "luteolin glucuronide," which is likely inclusive of the 3'-O-isomer.

| Plant Species (Common Name) | Plant Part | Compound | Concentration (mg/g Dry Weight) | Reference |

| Salvia fruticosa (Greek Sage) | Leaves | Luteolin glucuronide | 0.41–2.16 | [6] |

Note: The term "luteolin glucuronide" in the cited study may encompass various isomers, including this compound.

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve chromatographic techniques, with High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS/MS) being the gold standard for its sensitive and selective detection.

Extraction of this compound from Plant Material

This protocol is a representative method adapted from procedures used for flavonoid glycoside extraction.

a. Sample Preparation:

-

Collect fresh plant material (e.g., leaves of Melissa officinalis).

-

Lyophilize (freeze-dry) the plant material to preserve the chemical integrity of the flavonoids.

-

Grind the dried material into a fine powder using a mortar and pestle or a laboratory mill.

b. Solvent Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol (v/v) in water.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more with 20 mL of 80% methanol each time.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume of 50% methanol for HPLC analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines a general HPLC-MS/MS method for the quantification of this compound.

a. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-40% B

-

15-18 min: 40-95% B

-

18-20 min: 95% B

-

20-21 min: 95-5% B

-

21-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

b. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (m/z): 461.1

-

Fragment Ion (m/z): 285.1 (corresponding to the luteolin aglycone)

-

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

c. Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Analyze the plant extracts and the calibration standards under the same HPLC-MS/MS conditions.

-

Quantify the amount of this compound in the plant extracts by comparing the peak areas to the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the general phenylpropanoid pathway, leading to the formation of the luteolin aglycone. This is followed by a glucuronidation step catalyzed by a specific UDP-glucuronosyltransferase (UGT).

Experimental Workflow

The overall workflow for the identification and quantification of this compound from plant sources is depicted below.

Conclusion

This compound is a noteworthy flavonoid glycoside present in several common medicinal plants, including Melissa officinalis, Salvia officinalis, and Rosmarinus officinalis. While comprehensive quantitative data across all sources is still emerging, established analytical methodologies, particularly HPLC-MS/MS, provide robust tools for its accurate quantification. The biosynthetic pathway, originating from the general phenylpropanoid pathway, highlights the enzymatic steps leading to its formation. This technical guide provides a foundational resource for researchers to further explore the phytochemical significance and therapeutic potential of this compound. Further quantitative studies on a wider range of plant species are warranted to fully elucidate the natural distribution and concentration of this bioactive compound.

References

- 1. Luteolin 3'-glucuronide, the major flavonoid from Melissa officinalis subsp. officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flavonoids in Rosmarinus officinalis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

The Glucuronidation of Luteolin: A Technical Guide to its Biosynthesis in Medicinal Herbs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a ubiquitous flavonoid found in a wide array of medicinal herbs and dietary plants, is renowned for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] In planta and upon consumption by mammals, luteolin undergoes extensive metabolic conversion, with glucuronidation being a primary pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly impacts the bioavailability, and ultimately, the therapeutic efficacy of luteolin and its derivatives.[2][3] Understanding the intricate biosynthesis of luteolin glucuronides is paramount for the development of novel therapeutics and the informed use of herbal medicines.

This technical guide provides a comprehensive overview of the biosynthetic pathway of luteolin glucuronides in herbs, with a focus on the enzymatic reactions, key intermediates, and regulatory aspects. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of flavonoid metabolism and its implications for human health.

The Biosynthetic Pathway of Luteolin

The journey to luteolin glucuronides begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism.

Formation of the Luteolin Aglycone

The synthesis of the luteolin aglycone, the core flavonoid structure, commences with the amino acid phenylalanine. A series of enzymatic transformations convert phenylalanine into p-coumaroyl-CoA, a critical precursor for flavonoid biosynthesis.[1] The foundational C6-C3-C6 flavonoid skeleton is subsequently assembled through the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). The resulting naringenin chalcone is then isomerized to naringenin by chalcone isomerase (CHI).[1][4] From naringenin, a multi-step enzymatic cascade leads to the formation of luteolin.

Glucuronidation of Luteolin

The addition of glucuronic acid moieties to the luteolin aglycone is a critical step that enhances its water solubility and facilitates its transport and storage within the plant. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

The Role of UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a wide variety of acceptor molecules, including flavonoids like luteolin.[2][5] In plants, these enzymes exhibit remarkable regioselectivity, meaning they can attach the glucuronic acid to specific hydroxyl groups on the luteolin molecule.[6] This results in the formation of various luteolin glucuronide isomers, with the most common being luteolin-7-O-glucuronide, luteolin-3'-O-glucuronide, and luteolin-4'-O-glucuronide.[2][5]

Sequential Glucuronidation and the Formation of Diglucuronides

Further complexity is introduced through sequential glucuronidation events, leading to the formation of luteolin diglucuronides. For instance, luteolin-7-O-glucuronide can serve as a substrate for a subsequent glucuronidation reaction, resulting in the formation of luteolin-7-O-[beta-D-glucuronosyl-(1→2)-beta-D-glucuronide].[7] This sequential process has been observed in rye (Secale cereale), where three distinct, position-specific UGTs are involved in the synthesis of a luteolin triglucuronide.[8]

Quantitative Data on Luteolin Glucuronidation

The efficiency of luteolin glucuronidation can be quantified by determining the kinetic parameters of the involved UGT enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 1: Kinetic Parameters of Luteolin Glucuronidation by Rat Liver S9 Fractions [5]

| Metabolite Formed | Kinetic Model | Vmax (pmol/min/mg protein) | Km (μM) | CLint (Vmax/Km) (mL/min/mg) |

| Luteolin-7-glucuronide | Substrate Inhibition | 273.6 ± 11.2 | 1.8 ± 0.3 | 0.27 |

| Luteolin-3'-glucuronide | Michaelis-Menten | 262.3 ± 9.8 | 1.1 ± 0.2 | 0.24 |

| Luteolin-4'-glucuronide | Substrate Inhibition | 313.5 ± 15.6 | 1.3 ± 0.2 | 0.26 |

Data are expressed as the mean ± S.D. (n=3).[5]

Experimental Protocols

The study of luteolin glucuronide biosynthesis relies on a variety of in vitro and analytical techniques.

In Vitro UGT Glucuronidation Assay

This assay is used to determine the activity and kinetics of UGT enzymes in converting luteolin to its glucuronide conjugates.

Methodology:

-

Incubation Mixture Preparation: A typical incubation medium contains liver microsomes (as a source of UGTs), magnesium chloride (a cofactor), saccharolactone (a β-glucuronidase inhibitor), alamethicin (a permeabilizing agent), UDPGA (the glucuronic acid donor), and the flavonoid substrate (e.g., luteolin) in a buffered solution (e.g., potassium phosphate, pH 7.4).[9]

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a specific duration (e.g., 30 minutes).[9]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[9]

-

Sample Preparation: The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected for analysis.[9]

-

Analysis: The formation of luteolin glucuronides is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

HPLC and LC-MS/MS Analysis

These analytical techniques are essential for the separation, identification, and quantification of luteolin and its glucuronide metabolites.

Typical HPLC-MS/MS Parameters:

-

Column: A reverse-phase column, such as a Phenomenex C18, is commonly used for separation.[9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.[9]

-

Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantifying the precursor and product ions of the target analytes.[9]

Table 2: Example MRM Transitions for Luteolin Glucuronides [9]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Baicalein-7-O-glucuronide | 447 | 271 |

| Puerarin-7-O-glucuronide | 593 | 417 |

Conclusion

The biosynthesis of luteolin glucuronides in herbs is a complex and highly regulated process involving a cascade of enzymatic reactions. The formation of various glucuronide isomers, catalyzed by specific UGTs, plays a crucial role in the disposition and biological activity of luteolin. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in phytochemistry, pharmacology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration of the fascinating world of flavonoid metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-Dependent Metabolism of Luteolin by Human UDP-Glucuronosyltransferases and Its Intestinal First-Pass Glucuronidation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin-7-O-glucuronide 2"-O-glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 8. luteolin triglucuronide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Dysregulated hepatic UDP-glucuronosyltransferases and flavonoids glucuronidation in experimental colitis [frontiersin.org]

- 10. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

Luteolin 3'-O-glucuronide: A Comprehensive Technical Guide on its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a ubiquitous flavonoid found in a variety of medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In biological systems, luteolin is extensively metabolized, with luteolin 3'-O-glucuronide being one of its major metabolites. The physicochemical properties and stability of this glucuronide are critical determinants of its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity. This technical guide provides an in-depth overview of the known physicochemical characteristics and stability profile of this compound, supported by experimental methodologies, to aid researchers and drug development professionals in their investigations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, analytical method design, and the interpretation of biological data. Key properties are summarized in the table below, followed by detailed discussions.

| Property | Value | Source/Method |

| Chemical Structure | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | IUPAC Name[1] |

| Molecular Formula | C21H18O12 | PubChem[1] |

| Molecular Weight | 462.36 g/mol | MedchemExpress[2] |

| Physical Appearance | Yellow powder | BioCrick[3] |

| Solubility | ||

| Organic Solvents | Soluble in DMSO and methanol. | BioCrick[3] |

| Aqueous Media | Insoluble in water. | BioCrick[3] |

| pKa (Predicted) | Data for the aglycone, luteolin, suggests multiple pKa values due to its hydroxyl groups. The glucuronic acid moiety introduces an acidic pKa. | Inferred from luteolin data[4] |

| LogP (Computed) | -1.16 | ChemSrc[3] |

Chemical Structure

The chemical structure of this compound is characterized by the luteolin aglycone linked at the 3'-hydroxyl group to a glucuronic acid moiety via an O-glycosidic bond. This glucuronidation significantly alters the physicochemical properties of the parent luteolin molecule.

Solubility

This compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] However, it is reported to be insoluble in water.[3] This limited aqueous solubility can present challenges for in vitro biological assays and formulation development. For aqueous solutions, it is often necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution in aqueous buffers.[5]

pKa

LogP

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity. A computed LogP value for this compound is -1.16, indicating that the molecule is hydrophilic. This is a direct consequence of the polar glucuronic acid attachment, which significantly increases the water solubility and reduces the lipophilicity compared to the parent luteolin aglycone.

Stability Profile

The stability of this compound is a critical factor that can influence its shelf-life, biological activity, and the reliability of experimental results. Key stability aspects are discussed below.

pH Stability

The stability of flavonoids is often pH-dependent. While specific degradation kinetics for this compound across a range of pH values are not extensively documented, studies on the aglycone, luteolin, indicate that it is most stable in slightly acidic to neutral conditions and degrades in alkaline environments.[4] The glycosidic bond in this compound may also be susceptible to hydrolysis under strongly acidic or basic conditions.

Thermal Stability

Elevated temperatures can lead to the degradation of flavonoids. While specific studies on the thermal degradation of this compound are limited, research on other flavonoid glycosides suggests that the primary degradation pathway upon heating is the cleavage of the glycosidic bond.[6][7]

Photostability

Exposure to light, particularly UV radiation, can cause degradation of flavonoids. A study on the photostability of luteolin and luteolin-7-O-glucoside demonstrated that both compounds undergo degradation upon exposure to light.[8] The presence of a hydroxyl group at position 3 and a C2-C3 double bond in the flavonoid structure was found to decrease photostability.[8] It is therefore recommended to protect solutions of this compound from light.

Storage of Stock Solutions

For long-term storage, stock solutions of this compound are best kept at low temperatures. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]

Metabolic Stability

This compound is a major metabolite of luteolin in vivo.[9] Studies have shown that it exhibits significant systemic exposure in rats.[9] In vitro metabolic stability assays using liver microsomes are a valuable tool to assess the susceptibility of the compound to further metabolism. Glucuronides can be subject to deconjugation by β-glucuronidases, which can be present in various tissues and are released during inflammation, potentially converting the glucuronide back to the active aglycone at the site of action.[10][11]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties and stability of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reliable analytical method is crucial for all physicochemical and stability studies. Reversed-phase HPLC coupled with UV or mass spectrometry (MS) detection is a common and effective technique for the quantification of this compound.

HPLC-UV Method Parameters (General Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set at the maximum absorbance wavelength of this compound (typically around 350 nm for the B-ring absorption of flavones).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated HPLC method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration can be used to determine the pKa values of ionizable groups.

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.

Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional approach for experimentally determining the LogP of a compound.[12]

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, usually by centrifugation.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method like HPLC.

-

Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[13][14][15]

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound at a known concentration.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. A control incubation without the NADPH system should be run in parallel.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

This technical guide provides a summary of the current knowledge on the physicochemical properties and stability of this compound. While some fundamental properties have been characterized, there is a clear need for more comprehensive experimental data, particularly regarding its aqueous solubility, pKa values, and stability under various stress conditions. The provided experimental protocols offer a starting point for researchers to generate this much-needed data, which will be invaluable for the continued development and understanding of this important metabolite of luteolin.

References

- 1. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Luteolin-3-O-beta-D-glucuronide | CAS:53527-42-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. benchchem.com [benchchem.com]

- 14. mttlab.eu [mttlab.eu]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of Luteolin 3'-O-glucuronide: A Major Metabolite Dictating Luteolin's Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin, a ubiquitous flavonoid with promising therapeutic potential, undergoes extensive metabolism in vivo, significantly influencing its bioavailability and pharmacological activity. This technical guide delves into the core of luteolin's metabolic fate, focusing on its major metabolite, luteolin 3'-O-glucuronide. We provide a comprehensive overview of its formation, pharmacokinetic profile, and biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. This document serves as a critical resource for researchers aiming to understand and harness the therapeutic capabilities of luteolin and its metabolites.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavone found in a wide variety of plants and vegetables.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] However, the therapeutic application of luteolin is often hampered by its low oral bioavailability, primarily due to extensive phase II metabolism in the intestine and liver.[4] Glucuronidation, the conjugation with glucuronic acid, is a primary metabolic pathway for luteolin, leading to the formation of various glucuronide metabolites. Among these, this compound has been consistently identified as a major circulating metabolite in preclinical studies, exhibiting significant systemic exposure.[5][6] Understanding the role and activity of this major metabolite is paramount for accurately evaluating the in vivo efficacy of luteolin.

Luteolin Metabolism: The Predominance of Glucuronidation

Upon ingestion, luteolin is subjected to extensive metabolism by UDP-glucuronosyltransferases (UGTs), enzymes primarily located in the liver and intestinal epithelium. This process involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of luteolin. While several glucuronide isomers can be formed, studies in rats have consistently shown that this compound is a principal metabolite found in plasma.[5][6]

In addition to glucuronidation, luteolin can also be metabolized through methylation by catechol-O-methyltransferases (COMTs). An interplay exists between these two pathways, where the inhibition of one can lead to an increased rate of the other. Nevertheless, glucuronidation remains the predominant metabolic route for luteolin.[5]

Quantitative Analysis: Pharmacokinetic Profile of Luteolin and its Metabolites

The pharmacokinetic parameters of luteolin and its metabolites have been investigated in rats, providing valuable insights into their absorption, distribution, metabolism, and excretion. The data consistently highlight the high systemic exposure of this compound compared to the parent aglycone.

Table 1: Pharmacokinetic Parameters of Luteolin and its Metabolites in Rats Following Oral Administration

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Reference |

| Luteolin | 5 | 2.8 ± 1.1 | 0.25 | 3.5 ± 1.3 | [6] |

| Luteolin-3'-O-glucuronide | 5 | 1358.3 ± 456.7 | 0.5 | 3456.8 ± 1123.4 | [6] |

| Luteolin-7-O-glucuronide | 5 | 245.6 ± 89.3 | 0.5 | 678.9 ± 234.1 | [6] |

| Luteolin-4'-O-glucuronide | 5 | 189.4 ± 76.5 | 0.5 | 543.2 ± 198.7 | [6] |

| Luteolin | 50 | 5500 | 0.083 | - | [7] |

| Luteolin Conjugates | 50 | - | - | - | [7] |

Note: Data are presented as mean ± SD where available. Some studies report total conjugates rather than individual glucuronides.

Biological Activities of this compound

While much of the research has focused on the parent compound, emerging evidence suggests that luteolin's metabolites, including this compound, possess biological activity. This is crucial as these are the forms predominantly present in circulation after oral intake.

Anti-inflammatory Effects

Luteolin is a well-documented anti-inflammatory agent that can modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9] Studies have indicated that luteolin glucuronides also contribute to the anti-inflammatory effects observed in vivo.[10] Although direct evidence for this compound's specific targets is still being elucidated, it is hypothesized to act similarly to luteolin by inhibiting the production of pro-inflammatory mediators.

Antioxidant Activity

Luteolin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[11] The antioxidant capacity of its glucuronide metabolites is an area of active investigation. Some studies suggest that while glycosylation can sometimes reduce antioxidant activity compared to the aglycone, the overall in vivo antioxidant effect is a combination of the parent compound and its circulating metabolites.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Luteolin Glucuronidation Assay using Rat Liver S9 Fractions

This protocol is adapted from studies investigating the metabolism of luteolin in vitro.[6]

Objective: To determine the in vitro formation of luteolin glucuronides.

Materials:

-

Rat liver S9 fraction (RLS9)

-

Luteolin

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Alamethicin

-

Acetonitrile

-

Internal standard (e.g., tilianin)

Procedure:

-

Prepare the incubation mixture containing 50 mM potassium phosphate buffer (pH 7.4), RLS9 (final concentration 0.01 mg/mL), 0.88 mM MgCl₂, 4.4 mM saccharolactone, and 0.022 mg/mL alamethicin.

-

Add luteolin to the mixture at various concentrations (e.g., 0.3125–80 μM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 3.5 mM UDPGA.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture at high speed (e.g., 19,357 g) for 30 minutes to precipitate proteins.

-

Analyze the supernatant using HPLC-MS/MS.

HPLC-MS/MS Analysis of Luteolin and its Glucuronides in Rat Plasma

This protocol is a synthesis of methods described for the quantification of luteolin and its metabolites.[12][13]

Objective: To simultaneously quantify luteolin and this compound in rat plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., XBridge™ C18)

-

Mobile Phase A: Water with 0.5% formic acid or 2 mM ammonium acetate with 0.01% formic acid

-

Mobile Phase B: Acetonitrile

-

Elution: Gradient elution

-

Flow Rate: 0.3 - 0.6 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Luteolin: m/z 285 → 133

-

Luteolin-3'-O-glucuronide: m/z 461 → 285

-

-

Internal Standard: e.g., Daidzein (m/z 253 → 197) or Naringenin (m/z 271 -> 151)

Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the HPLC-MS/MS system.

Conclusion and Future Perspectives

This compound is unequivocally a major metabolite of luteolin, and its high systemic exposure suggests a significant contribution to the overall pharmacological effects of the parent compound. For researchers and drug development professionals, it is imperative to consider the metabolic fate of luteolin and to evaluate the biological activities of its major metabolites. Future research should focus on elucidating the specific molecular targets of this compound and its impact on various signaling pathways. Furthermore, comparative studies on the potency of the glucuronide versus the aglycone are needed to fully understand the structure-activity relationship. A thorough understanding of the roles of these metabolites will be instrumental in the rational design of luteolin-based therapeutics with improved efficacy and bioavailability.

References

- 1. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin is a bioflavonoid that attenuates adipocyte-derived inflammatory responses via suppression of nuclear factor-κB/mitogen-activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acgpubs.org [acgpubs.org]

- 12. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging In Vitro Bioactivity of Luteolin 3'-O-glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a ubiquitous flavone found in a wide array of plant sources, is well-regarded for its extensive in vitro and in vivo pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. However, in biological systems, luteolin is rapidly metabolized into various conjugates, with glucuronides being the most predominant forms. Among these, luteolin 3'-O-glucuronide is a significant metabolite. Understanding the intrinsic biological activity of this glucuronide is paramount for elucidating the true in vivo efficacy of luteolin and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary in vitro biological activity of this compound, presenting available quantitative data, detailed experimental protocols, and insights into the potential signaling pathways involved.

Data Presentation: A Comparative Analysis

Direct quantitative data on the in vitro biological activity of this compound is still emerging and is not as extensive as that for its aglycone, luteolin. The following tables summarize the available data for this compound and provide a comparative context with its parent compound, luteolin, and other relevant derivatives.

Table 1: In Vitro Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Luteolin | A549 (Lung Carcinoma) | MTT | 2.3 - 3.1 | [1] |

| Luteolin | B16 4A5 (Mouse Melanoma) | Alamar Blue | 2.3 | [1] |

| Luteolin | CCRF-HSB-2 (T-cell Leukemia) | Alamar Blue | 2.0 | [1] |

| Luteolin | TGBC11TKB (Gastric Cancer) | Alamar Blue | 1.3 | [1] |

| Luteolin | HL-60 (Promyelocytic Leukemia) | MTT | 12.5 | [2] |

| Luteolin | A431 (Squamous Cell Carcinoma) | MTT | 19 | [2] |

| Luteolin | GLC4 (Lung Cancer) | MTT | 40.9 | [2] |

| Luteolin | COLO 320 (Colon Cancer) | MTT | 32.5 | [2] |

| Luteolin | MES-SA-Dx5 (Sarcoma) | MTT | ~20 | [3] |

| Luteolin | HaCaT (Keratinocytes) | XTT | 37.1 | [4] |

| Luteolin | A375 (Melanoma) | XTT | 115.1 | [4] |

| Luteolin-7-O-glucoside | Mesangial cells | DNA synthesis inhibition | 6.1 | [2] |

Note: Currently, there is a lack of publicly available, direct IC50 values for the cytotoxic activity of this compound against cancer cell lines.

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Parameter Measured | IC50 or Inhibition | Reference |

| This compound | RAW 264.7 Macrophages | Nitrite Production | Active, but IC50 not specified. | [5] |

| This compound | RAW 264.7 Macrophages | Inflammatory Gene Expression | Effective, but less potent than luteolin. | [6] |

| Luteolin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC50 = 6.9 µM | [7] |

| Luteolin | RAW 264.7 Macrophages | PGE2, TNF-α, IL-1β Inhibition | Significant inhibition at 4 µM. | [8] |

| Luteolin | RAW 264.7 Macrophages | NO Production | Potent inhibition. | [9] |

| Luteolin-7-O-glucoside | RAW 264.7 Macrophages | NO Production | Less potent than luteolin. | [9] |

Table 3: In Vitro Antioxidant Activity

| Compound | Assay | IC50 (µM) | Reference | |---|---|---|---|---| | Luteolin | DPPH Radical Scavenging | 9.4 (in acetone), ~18.3 (in methanol) |[9] | | Luteolin | ABTS Radical Scavenging | 17.3 |[10] | | Luteolin-7-O-β-glucuronide | DPPH Radical Scavenging | Less effective than luteolin. |[11] | | Luteolin-7-O-β-glucuronide | Lipid Peroxidation Inhibition | More effective than luteolin. |[11] |

Table 4: In Vitro Enzyme Inhibitory Activity

| Compound | Enzyme | Substrate | IC50 (µM) | Reference |

| This compound | Xanthine Oxidase | 6-Mercaptopurine | Slightly higher than Allopurinol (IC50 = 5.1 µM) | [12] |

| This compound | Xanthine Oxidase | Xanthine | Comparable to Allopurinol (IC50 = 0.25 µM) | [12] |

| Luteolin | Xanthine Oxidase | 6-Mercaptopurine | 0.34 | [12] |

| Luteolin | PI-3-K | - | 8 | [2] |

| Luteolin | α-Glucosidase | - | 32.3 | |

| Luteolin | α-Amylase | - | Effective inhibition, less potent than acarbose. | |

| Luteolin-7-O-glucoside | α-Glucosidase | - | Strong inhibition. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to assess the in vitro biological activities of luteolin and its glucuronides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., cancer cell lines or RAW 264.7 macrophages) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or luteolin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Anti-inflammatory Activity in RAW 264.7 Macrophages (Nitric Oxide Production Assay)

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound or luteolin for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Sample Preparation: Prepare different concentrations of this compound or luteolin in a suitable solvent (e.g., methanol).

-

DPPH Reaction: Add the sample solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Enzyme Inhibition Assay (Xanthine Oxidase Inhibition)

-

Assay Components: The reaction mixture typically contains phosphate buffer, the substrate (xanthine or 6-mercaptopurine), and the enzyme (xanthine oxidase).

-

Inhibitor Addition: Add various concentrations of this compound or luteolin to the reaction mixture.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at a specific temperature (e.g., 37°C).

-

Product Measurement: Monitor the formation of the product (uric acid or 6-thiouric acid) over time by measuring the change in absorbance at a specific wavelength (e.g., 295 nm for uric acid).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The in vitro biological activities of flavonoids are often mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound is still being established, the known pathways affected by its aglycone, luteolin, provide a strong foundation for hypothesized mechanisms.

Caption: Hypothesized anti-inflammatory signaling pathway modulated by luteolin and its glucuronide.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.

Conclusion and Future Directions

The preliminary in vitro data for this compound suggests that it is a biologically active molecule, exhibiting anti-inflammatory and enzyme-inhibitory properties. However, a significant disparity remains between the wealth of information available for its aglycone, luteolin, and the nascent state of research into its primary metabolite. The available evidence indicates that while the glucuronide form retains activity, its potency can be either attenuated or, in some cases, altered compared to luteolin. This underscores the critical need for further research to bridge this knowledge gap.

Future studies should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of this compound against a wide panel of cancer cell lines to determine its cytotoxic potential and establish IC50 values.

-

Direct Comparative Studies: Performing head-to-head comparisons of the antioxidant and anti-inflammatory activities of luteolin and its 3'-O-glucuronide to delineate the precise impact of glucuronidation on these properties.

-

Mechanistic Elucidation: Investigating the direct effects of this compound on key signaling pathways to understand its molecular mechanisms of action, independent of its potential conversion back to the aglycone.

A deeper understanding of the in vitro bioactivity of this compound will be instrumental for drug development professionals in designing more effective therapeutic strategies that account for the metabolic fate of dietary flavonoids.

References

- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Comparative studies to evaluate relative in vitro potency of luteolin in inducing cell cycle arrest and apoptosis in HaCaT and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scitepress.org [scitepress.org]

- 8. researchgate.net [researchgate.net]

- 9. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Luteolin 3'-O-glucuronide from Melissa officinalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of luteolin 3'-O-glucuronide, a major flavonoid found in Melissa officinalis (lemon balm). This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes relevant biological pathways.

Introduction

Melissa officinalis L. (Lamiaceae), commonly known as lemon balm, is a medicinal plant with a long history of use for its sedative, antispasmodic, and antiviral properties.[1] The therapeutic effects of lemon balm are attributed to a variety of phytochemicals, including phenolic compounds. Among these, flavonoids are a significant class of bioactive molecules.

This compound has been identified as a major flavonoid constituent in the leaves of Melissa officinalis subsp. officinalis.[2][3] Luteolin and its glycosides are known for their antioxidant, anti-inflammatory, and potential anticancer activities.[4] Notably, luteolin glucuronides are considered prodrugs; they are readily soluble and can be hydrolyzed by β-glucuronidase to release the active aglycone, luteolin, particularly at sites of inflammation.[1] This targeted release mechanism makes this compound a compound of significant interest for drug development.

This guide offers a comprehensive resource for researchers focused on the isolation and investigation of this promising natural product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₁₂ | [5] |

| Molecular Weight | 462.4 g/mol | [5] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [5] |

| CAS Number | 53527-42-7 | [5] |

Experimental Protocols: Isolation and Purification

The following protocol is a detailed methodology for the isolation and purification of this compound from the leaves of Melissa officinalis, based on established phytochemical procedures.[1]

Plant Material and Extraction

-

Plant Material: Dried and powdered leaves of Melissa officinalis.

-

Extraction Solvent: 70% Methanol in water.

-

Extraction Procedure:

-

Macerate the powdered leaves with 70% methanol at a 1:10 (w/v) ratio.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification by Column Chromatography

A multi-step column chromatography approach is employed for the purification of this compound.

-

Initial Fractionation on Polyamide Column:

-

Stationary Phase: Polyamide.

-

Mobile Phase: A gradient of methanol in water, starting with 100% water and gradually increasing the methanol concentration.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of water.

-

Load the dissolved extract onto the polyamide column.

-

Elute the column with the water-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing flavonoids.

-

-

-

Purification on Silica Gel Column:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A solvent system of Ethyl Acetate : Methanol : Water (200:33:27 v/v/v).[1]

-

Procedure:

-

Pool the flavonoid-rich fractions from the polyamide column and concentrate under reduced pressure.

-

Adsorb the concentrated extract onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the silica gel column.

-

Elute the column with the specified solvent system.

-

Collect fractions and monitor by TLC.

-

-

-

Final Purification by Preparative Paper Chromatography (if necessary):

-

For final purification, preparative paper chromatography can be employed on the fractions obtained from the silica gel column that show the presence of the target compound.

-

Characterization Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the isolated compound.

| Ionization Mode | Mass (m/z) | Interpretation | Source |

| Negative Ion ESI-MS | 461.1 | [M-H]⁻ | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural confirmation of this compound. The following tables provide reference chemical shift data for luteolin and related glucosides. While a complete dataset for this compound from a single source is not available, these values serve as a guide for spectral interpretation.

Table 1: ¹H-NMR Spectral Data of Luteolin (400 MHz, Acetone-d₆) [6]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.51 | d | 2.2 |

| H-6' | 7.48 | dd | 8.2, 2.2 |

| H-5' | 7.00 | d | 8.2 |

| H-3 | 6.59 | s | |

| H-8 | 6.52 | d | 2.0 |

| H-6 | 6.25 | d | 2.0 |

Table 2: ¹³C-NMR Spectral Data of Luteolin (100 MHz, Acetone-d₆) [6]

| Carbon | Chemical Shift (δ, ppm) |

| C-4 | 182.4 |

| C-7 | 164.5 |

| C-2 | 164.2 |

| C-5 | 162.7 |

| C-9 | 158.1 |

| C-4' | 149.4 |

| C-3' | 145.8 |

| C-1' | 123.1 |

| C-6' | 119.5 |

| C-5' | 116.0 |

| C-2' | 113.5 |

| C-10 | 104.7 |

| C-3 | 103.6 |

| C-6 | 99.0 |

| C-8 | 94.0 |

Biological Activity and Signaling Pathways

This compound is considered a stable precursor to the biologically active aglycone, luteolin. In vivo, particularly in inflammatory conditions, β-glucuronidase enzymes can cleave the glucuronide moiety, releasing free luteolin to exert its pharmacological effects. Luteolin is known to modulate several key signaling pathways involved in inflammation and cellular growth.

Anti-inflammatory Signaling Pathways

Luteolin has been shown to exert its anti-inflammatory effects by targeting multiple signaling cascades. The diagram below illustrates the key pathways.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Luteolin 3'-glucuronide, the major flavonoid from Melissa officinalis subsp. officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

An In-depth Technical Guide on the Spectroscopic Data for the Identification of Luteolin 3'-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of luteolin 3'-O-glucuronide, a significant metabolite of the naturally occurring flavonoid, luteolin. This document details mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, experimental protocols, and relevant biological pathways.

Introduction

Luteolin, a common flavonoid found in various plants, is known for its diverse pharmacological activities. Following ingestion, luteolin is extensively metabolized in the body, with glucuronidation being a major metabolic pathway. This compound is one of the primary metabolites, and its accurate identification is crucial for pharmacokinetic, metabolism, and bioavailability studies. This guide provides the necessary spectroscopic data and methodologies to facilitate its unambiguous identification.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of flavonoid glycosides. The accurate mass measurement of the molecular ion provides the elemental composition, while the fragmentation pattern in MS/MS experiments offers structural insights into the aglycone and the nature and position of the glycosidic linkage.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₁₂ | [1] |

| Molecular Weight | 462.4 g/mol | [1] |

| Monoisotopic Mass | 462.07982601 Da | [1] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [2][3] |

| Parent Ion [M-H]⁻ | m/z 461.0720 | Predicted |

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity | Reference |

| 461.0720 | 285.0405 | 176.0315 | [Luteolin - H]⁻ | [3][4] |

| 285.0405 | 151.0037 | 134.0368 | ¹,³A⁻ (from Retro-Diels-Alder of Luteolin) | [5][6] |

| 285.0405 | 133.0293 | 152.0112 | ¹,³B⁻ (from Retro-Diels-Alder of Luteolin) | [5][6] |

Note: The fragmentation of the glucuronide moiety typically results in a neutral loss of 176 Da, corresponding to the glucuronic acid residue. The subsequent fragmentation of the luteolin aglycone follows the characteristic Retro-Diels-Alder (RDA) pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the limited availability of a complete, experimentally verified NMR dataset specifically for this compound in the public domain, the following tables provide ¹H and ¹³C NMR data for the closely related isomer, luteolin 7-O-β-glucuronide, for comparative purposes. Predicted chemical shifts for this compound are also included, based on known glycosylation effects on the flavonoid skeleton.

Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) of Luteolin 7-O-β-glucuronide and Predicted Shifts for this compound

| Position | Luteolin 7-O-β-glucuronide (δ ppm, J in Hz) | Predicted this compound (δ ppm) |

| 3 | 6.78 (s) | 6.75 (s) |

| 6 | 6.45 (d, 2.0) | 6.20 (d, 2.0) |

| 8 | 6.82 (d, 2.0) | 6.45 (d, 2.0) |

| 2' | 7.40 (d, 2.0) | ~7.50 |

| 5' | 6.90 (d, 8.2) | 6.95 (d, 8.5) |

| 6' | 7.36 (dd, 8.2, 2.0) | ~7.60 |

| 1'' | 5.10 (d, 7.5) | ~5.00 |

| 2'' | 3.30-3.60 (m) | ~3.40 |

| 3'' | 3.30-3.60 (m) | ~3.50 |

| 4'' | 3.30-3.60 (m) | ~3.50 |

| 5'' | 3.75 (d, 9.5) | ~3.80 |

| COOH | 12.96 (br s) | 12.95 (br s) |

Reference for Luteolin 7-O-β-glucuronide data:[4]

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆) of Luteolin 7-O-β-glucuronide and Predicted Shifts for this compound

| Position | Luteolin 7-O-β-glucuronide (δ ppm) | Predicted this compound (δ ppm) |

| 2 | 165.1 | 164.5 |

| 3 | 103.6 | 103.2 |

| 4 | 182.5 | 182.0 |

| 5 | 161.7 | 161.5 |

| 6 | 100.0 | 99.5 |

| 7 | 163.6 | 163.0 |

| 8 | 95.3 | 94.8 |

| 9 | 157.6 | 157.2 |

| 10 | 105.9 | 105.5 |

| 1' | 121.7 | 122.0 |

| 2' | 114.0 | ~115.0 |

| 3' | 146.6 | ~150.0 (glycosylated) |

| 4' | 150.8 | 145.0 |

| 5' | 116.7 | 117.0 |

| 6' | 119.7 | ~120.0 |

| 1'' | 100.4 | ~101.0 |

| 2'' | 73.5 | ~73.0 |

| 3'' | 76.1 | ~76.0 |

| 4'' | 71.9 | ~71.5 |

| 5'' | 75.9 | ~75.5 |

| 6'' (COOH) | 172.5 | 172.0 |

Reference for Luteolin 7-O-β-glucuronide data:[4]

Experimental Protocols

Extraction and Isolation of this compound from Rosemary

This protocol is adapted from a patented method for the extraction of this compound.

-

Raw Material Preparation : Select dry rosemary leaves, crush them using a grinder, and sieve through a 20-mesh sieve.

-

Extraction : Add a 70% ethanol solution to the crushed leaves and perform extraction at room temperature with stirring or continuous countercurrent extraction for 2 hours.

-

Filtration and Concentration : Perform an initial filtration to separate the extract from the solid plant material. Concentrate the filtrate to 20-30% of its original volume.

-

Purification : Add hot water to the concentrated extract and perform a second filtration. Further concentrate the filtrate to one-tenth of the volume from the second filtration.

-

Crystallization : Adjust the pH of the concentrated solution to 6.0-6.5 and let it stand at a low temperature (4-8 °C) for 6 hours to allow for crystallization.

-

Column Chromatography : Filter to obtain the crystals and dissolve them in a low-concentration ethanol solution. Load the solution onto a polyamide resin column.

-

Elution : Perform a gradient elution with 30%, 50%, and 70% ethanol solutions.

-

Final Product : Collect the eluent from the 50% ethanol solution, concentrate it, and dry to obtain the purified this compound.

HPLC-MS/MS Method for the Determination of this compound

This protocol is based on a validated method for the simultaneous determination of luteolin and its metabolites in rat plasma.[2]

-

Sample Preparation : Extract the samples (e.g., plasma) by protein precipitation with methanol. Use appropriate internal standards like daidzein and naringenin.

-

Chromatographic Separation :

-

Column : XBridge™ C₁₈ column.

-

Mobile Phase : Isocratic elution with 88% methanol and 12% water containing 2 mM ammonium acetate and 0.01% formic acid.

-

-

Mass Spectrometric Detection :

-

Ionization : Negative electrospray ionization (ESI-).

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound : m/z 461.1 → 285.1 (corresponding to [M-H]⁻ → [Aglycone-H]⁻).

-

Mandatory Visualizations

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Proposed MS/MS fragmentation pathway for this compound.

Caption: Inhibition of the PI3K/Akt signaling pathway by luteolin.[7][8][9][10][11]

Biological Context: Signaling Pathways

While research on the specific biological activities of this compound is ongoing, the parent compound, luteolin, is known to modulate several key signaling pathways implicated in various diseases. It is hypothesized that the metabolites of luteolin may contribute to its overall pharmacological effects. One of the well-established targets of luteolin is the PI3K/Akt signaling pathway.[7][8][9][10][11]

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Luteolin has been shown to exert its anti-cancer and anti-inflammatory effects, in part, by inhibiting the PI3K/Akt pathway.[7][8][9][10][11] This inhibition can lead to decreased cancer cell proliferation and survival.[7][8][9][10][11] Further investigation is warranted to determine if this compound retains the ability to modulate this and other important signaling pathways.

References

- 1. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]